5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole
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Overview
Description
5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole is a complex organic compound characterized by its unique structure, which includes an oxazole ring and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions. The phenyl groups are introduced through various substitution reactions, often using reagents such as phenylboronic acid or phenylmagnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as chromatography and recrystallization are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated reagents, phenylboronic acid, phenylmagnesium bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring and phenyl groups allow it to bind to various enzymes and receptors, influencing biological pathways. This compound may inhibit or activate certain enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenylhexa-3,5-dien-2-one
- 5-Methyl-1-phenylhexa-1,3,4-triene
- 5-Phenyl-1,3,4-oxadiazole-2-propionic acid
Uniqueness
5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole is unique due to its specific combination of an oxazole ring and multiple phenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
65697-81-6 |
---|---|
Molecular Formula |
C27H21NO |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
5-phenyl-2-[4-(6-phenylhexa-1,3,5-trienyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C27H21NO/c1(5-11-22-12-7-3-8-13-22)2-6-14-23-17-19-25(20-18-23)27-28-21-26(29-27)24-15-9-4-10-16-24/h1-21H |
InChI Key |
VUPQCQSRSULESL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)C3=NC=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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